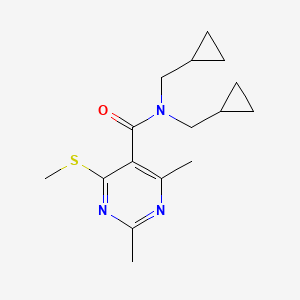

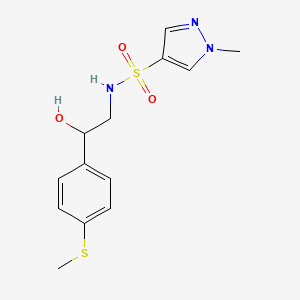

![molecular formula C12H10F3NO2S B2793515 Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate CAS No. 1126637-92-0](/img/structure/B2793515.png)

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is colorless to white to yellow liquid or semi-solid or solid .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action

The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is not fully understood. However, it is believed that the fluorescence property of TFBTA is due to the formation of a charge transfer complex between the molecule and the surrounding environment. This complex results in the emission of light in the blue-green region of the spectrum.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is its fluorescence property. This property makes it useful in various laboratory experiments, including fluorescence microscopy and imaging techniques. TFBTA is also a non-toxic compound, making it safe to handle and use in laboratory experiments.

However, one of the limitations of TFBTA is its limited solubility in water. This property makes it difficult to use in aqueous solutions, which can limit its applications in certain laboratory experiments.

Future Directions

There are several future directions for the research and application of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate. One of the areas of research is the development of new synthesis methods that can improve the yield and efficiency of TFBTA production. Another area of research is the exploration of new applications for TFBTA, including its use as a fluorescent probe for the detection of metal ions and other biomolecules.

Conclusion:

This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is a fluorescent molecule that emits light in the blue-green region of the spectrum, making it useful in fluorescence microscopy and imaging techniques. TFBTA is also a non-toxic compound, making it safe to handle and use in laboratory experiments. There are several future directions for the research and application of this compound, including the development of new synthesis methods and the exploration of new applications for TFBTA.

Synthesis Methods

The synthesis method of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves the reaction of 2-aminobenzothiazole with ethyl chloroacetate in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for the production of TFBTA.

Scientific Research Applications

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has various applications in scientific research. One of the most significant applications is in the field of fluorescence. TFBTA is a fluorescent molecule that emits light in the blue-green region of the spectrum. This property makes it useful in fluorescence microscopy and imaging techniques. TFBTA can also be used as a fluorescent probe for the detection of metal ions and other biomolecules.

properties

IUPAC Name |

ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUMNEYZILZWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

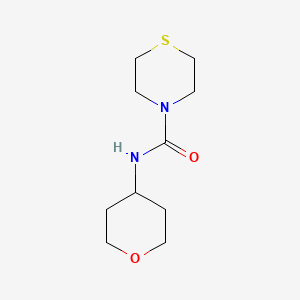

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)

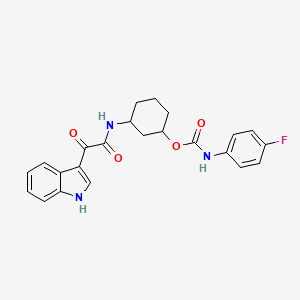

![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)

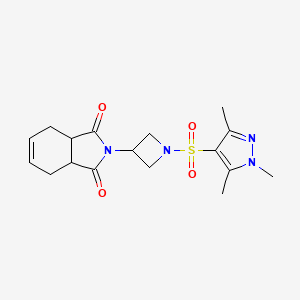

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)

![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)